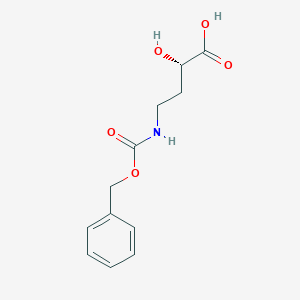

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

Description

Properties

IUPAC Name |

(2S)-2-hydroxy-4-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c14-10(11(15)16)6-7-13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKOBRDRCYROKY-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCC[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401177349 | |

| Record name | (2S)-2-Hydroxy-4-[[(phenylmethoxy)carbonyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401177349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40371-50-4 | |

| Record name | (2S)-2-Hydroxy-4-[[(phenylmethoxy)carbonyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40371-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Hydroxy-4-(((phenylmethoxy)carbonyl)amino)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040371504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Hydroxy-4-[[(phenylmethoxy)carbonyl]amino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401177349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-hydroxy-4-[[(phenylmethoxy)carbonyl]amino]butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid is a chiral amino acid derivative with significant potential in synthetic organic chemistry and drug development.[1][2] Its structural features, including a hydroxyl group at the α-position and a carbobenzyloxy-protected amine, make it a valuable building block for complex molecules, such as aminoglycoside antibiotics.[1] This technical guide provides a comprehensive overview of the key analytical techniques and methodologies required for the unambiguous structure elucidation of this compound. Detailed experimental protocols for spectroscopic analysis are presented, alongside a summary of its physicochemical properties and a discussion of its potential biological relevance based on related structures.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and application. Key quantitative data are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₅ | [1][2][3] |

| Molecular Weight | 253.25 g/mol | [1][2][4] |

| CAS Number | 40371-50-4 | [1][3][5] |

| Melting Point | 75-78 °C | [1][3] |

| Appearance | White to light yellow crystalline powder | [4] |

| Optical Rotation | [α] = +10° (c=1, chloroform) | [1] |

Synthesis

The synthesis of this compound can be achieved through various synthetic routes, often starting from chiral precursors to ensure the desired stereochemistry. One reported method involves the N-benzyloxycarbonylation of 4-amino-2-hydroxybutyric acid. A general workflow for its synthesis is depicted in the following diagram.

Experimental Protocol: Synthesis

A plausible synthetic protocol, adapted from general procedures for N-protection of amino acids, is as follows:

-

Dissolution: Dissolve (S)-4-amino-2-hydroxybutyric acid in an aqueous solution of a suitable base, such as sodium bicarbonate or sodium hydroxide, at 0-5 °C.

-

Addition of Protecting Agent: Slowly add benzyl chloroformate (Cbz-Cl) to the stirred solution while maintaining the temperature and pH.

-

Reaction: Allow the reaction to proceed for several hours at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude product.

-

Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The expected chemical shifts (δ) and multiplicities for the key protons are summarized in Table 2.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |

| Benzyl CH₂ | ~5.1 | Singlet |

| CH-OH (α-proton) | ~4.2 | Multiplet |

| NH | ~5.5 | Broad singlet |

| CH₂-NH | ~3.2 - 3.4 | Multiplet |

| CH₂ (β to COOH) | ~1.8 - 2.0 | Multiplet |

| COOH | >10 | Broad singlet |

Note: Expected values are based on typical chemical shifts for similar functional groups.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Expected chemical shifts are presented in Table 3.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carboxylic Acid (C=O) | ~175 |

| Carbamate (C=O) | ~157 |

| Aromatic (C₆H₅) | ~128-136 |

| Benzyl CH₂ | ~67 |

| CH-OH (α-carbon) | ~70 |

| CH₂-NH | ~40 |

| CH₂ (β to COOH) | ~30 |

Note: Expected values are based on typical chemical shifts for similar functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Under electrospray ionization (ESI), the molecule is expected to show a prominent pseudomolecular ion [M+H]⁺ or [M-H]⁻. Key fragmentation pathways would likely involve the loss of the benzyl group, the carbobenzyloxy group, and cleavage of the butyric acid backbone. A logical workflow for MS data acquisition and analysis is shown below.

Experimental Protocols for Structure Elucidation

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: Employ proton decoupling to obtain a spectrum with single lines for each carbon. A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign peaks based on their chemical shifts, multiplicities, and coupling constants. Correlate ¹H and ¹³C signals using 2D NMR techniques (e.g., HSQC, HMBC) if necessary for unambiguous assignment.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol, acetonitrile).

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire mass spectra in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions, respectively.

-

MS/MS Analysis: To aid in structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting daughter ions.

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structural components of the molecule.

Biological Context

While specific biological activities for this compound are not extensively documented, the structurally related compound (S)-4-amino-3-hydroxybutyric acid (GABOB) is known to be an agonist at GABA receptors.[6] This suggests that derivatives like the title compound could be explored for their potential as modulators of GABAergic neurotransmission, a key signaling pathway in the central nervous system. Further research is warranted to investigate the biological profile of this compound.

Conclusion

The structural elucidation of this compound is a critical step in its application in research and development. This guide has provided a detailed overview of the necessary analytical techniques, including comprehensive experimental protocols for NMR and mass spectrometry. The presented data and workflows offer a robust framework for scientists to confirm the identity and purity of this valuable chiral building block, paving the way for its use in the synthesis of novel compounds with potential therapeutic applications.

References

- 1. This compound CAS#: 40371-50-4 [m.chemicalbook.com]

- 2. This compound [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 40371-50-4|(S)-N-Cbz-4-Amino-2-hydroxybutyric acid|BLD Pharm [bldpharm.com]

- 6. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

CAS Number: 40371-50-4

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid, also known as (S)-4-(Benzyloxycarbonylamino)-2-hydroxybutanoic acid, is a chiral amino acid derivative. Its structure, featuring a protected amine and a hydroxyl group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and polymer chemistry sectors. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on its role as a building block in drug development and a modifier for biocompatible polymers. While the biological activity of its deprotected form, (S)-4-Amino-2-hydroxybutyric acid, is noted for its effects on neurotransmission, the carbobenzyloxy-protected compound is primarily utilized as a synthetic intermediate. This document aims to consolidate the available technical information to support its application in research and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] The presence of a chiral center at the C2 position results in optical activity. Its chemical structure combines a carboxylic acid, a hydroxyl group, and a carbobenzyloxy (Cbz or Z) protected amine, which imparts specific reactivity and solubility characteristics. The Cbz group is a common amine protecting group in peptide synthesis, removable under specific conditions such as hydrogenolysis.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 40371-50-4 | [2][3][4] |

| Molecular Formula | C₁₂H₁₅NO₅ | [2][3][4] |

| Molecular Weight | 253.25 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 75-78 °C | |

| Solubility | Soluble in water and alcohol | [1] |

| Purity | Typically ≥95% | [4] |

| Optical Rotation | [α]23/D +10° (c=1, chloroform) |

Synthesis

Conceptual Experimental Protocol:

Objective: To synthesize this compound from (S)-4-amino-2-hydroxybutyric acid.

Materials:

-

(S)-4-amino-2-hydroxybutyric acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dioxane and water (or other suitable solvent system)

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve (S)-4-amino-2-hydroxybutyric acid in an aqueous solution of sodium bicarbonate.

-

Protection Reaction: Cool the solution in an ice bath and add benzyl chloroformate dropwise while maintaining the pH around 8-9. Stir vigorously for several hours at room temperature.

-

Work-up: Wash the reaction mixture with ethyl acetate to remove any unreacted benzyl chloroformate. Acidify the aqueous layer with dilute hydrochloric acid to precipitate the product.

-

Extraction: Extract the product into ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Diagram 1: Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of the target compound.

Applications in Research and Development

The primary application of this compound lies in its utility as a chiral building block for the synthesis of more complex molecules.

Pharmaceutical Synthesis

This compound is used in the production of peptide-based drugs.[1] The presence of the Cbz protecting group allows for the selective reaction of the carboxylic acid or hydroxyl group in subsequent synthetic steps. The deprotected form, (S)-4-Amino-2-hydroxybutyric acid, is a component of butirosin A and B, which are aminoglycoside antibiotics.[3] Therefore, the Cbz-protected version serves as a key intermediate in the synthesis of these and related antibiotics.

Polymer Chemistry

This compound has been identified as a modifier for polymers such as polylactic acid (PLA) and polycarbonate.[2][4] Its incorporation into polymer chains can introduce functional groups that alter the polymer's properties. For instance, the amino and hydroxyl groups can be used to attach other molecules or to modify the polymer's hydrophilicity and biodegradability. The compound is also noted to have antibacterial properties, which could be beneficial in the development of new biocompatible materials.[2][4]

Biological Activity and Signaling Pathways

There is limited direct information on the biological activity and mechanism of action of this compound itself. Its primary role is that of a synthetic intermediate, and the Cbz group is generally removed to yield the biologically active molecule.

The deprotected form, (S)-(-)-4-Amino-2-hydroxybutyric acid, is an analogue of γ-aminobutyric acid (GABA) and has been studied for its potential as a neurotransmitter. Research suggests it may have neuroprotective properties and could be a candidate for studies related to neurodegenerative diseases and cognitive enhancement. Its ability to modulate neurotransmitter levels makes it a compound of interest for the development of therapeutics for conditions such as anxiety and depression.

Due to the lack of specific studies on the Cbz-protected compound's interaction with biological systems, no signaling pathway diagrams can be provided at this time. Research efforts are focused on the biological effects of the deprotected amine.

Diagram 2: Logical Relationship of Cbz-Protected vs. Deprotected Form

Caption: The role of the Cbz-protected form as a precursor to the biologically active molecule.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, computed 13C NMR data is available.

Table 2: Computed 13C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 175.0 |

| C=O (Carbamate) | 156.5 |

| Aromatic C (quaternary) | 137.0 |

| Aromatic CH | 128.5 |

| Aromatic CH | 128.0 |

| Aromatic CH | 127.8 |

| CH-OH | 70.0 |

| O-CH₂ (Benzyl) | 66.5 |

| N-CH₂ | 40.0 |

| CH₂ | 35.0 |

Note: These are computed values and may differ from experimental data.

Conclusion

This compound is a specialty chemical with significant potential in the fields of drug discovery and materials science. Its utility as a chiral building block for the synthesis of antibiotics and as a functional monomer for polymer modification underscores its importance. While direct biological activity data for the Cbz-protected form is scarce, its role as a precursor to the neuroactive compound (S)-4-Amino-2-hydroxybutyric acid is well-established. Further research into the direct biological effects of the title compound and the development of detailed, publicly available synthesis protocols would be beneficial for the scientific community. This guide provides a foundational understanding of the compound based on currently available information, highlighting its properties, applications, and the logical context of its use in broader research and development endeavors.

References

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid molecular weight

An In-depth Technical Guide on the Molecular Weight of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of this compound, a compound of interest in various research and development applications.

Molecular Formula

The chemical formula for this compound is C12H15NO5.[1][2][3] This formula indicates that each molecule of the compound is composed of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms.

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The standard atomic weights for the constituent elements are:

The molecular weight of C12H15NO5 is calculated as follows:

(12 × 12.011) + (15 × 1.008) + (1 × 14.007) + (5 × 15.999) = 144.132 + 15.120 + 14.007 + 79.995 = 253.254 amu

The molecular weight is often expressed in grams per mole ( g/mol ), and for this compound, it is approximately 253.25 g/mol .[1][3]

Data Presentation

The following table summarizes the atomic composition and contribution of each element to the total molecular weight of this compound.

| Element | Symbol | Number of Atoms | Standard Atomic Weight (amu) | Total Contribution to Molecular Weight (amu) |

| Carbon | C | 12 | 12.011 | 144.132 |

| Hydrogen | H | 15 | 1.008 | 15.120 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 5 | 15.999 | 79.995 |

| Total | 33 | 253.254 |

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry. A detailed experimental protocol for this technique is as follows:

Objective: To determine the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS).

Materials:

-

This compound sample

-

High-purity solvent (e.g., methanol or acetonitrile)

-

Volatile acid (e.g., formic acid)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation: A dilute solution of the analyte is prepared by dissolving a small amount of this compound in the chosen solvent. A common concentration is in the range of 1-10 µg/mL. To promote ionization, a small amount of formic acid (typically 0.1% by volume) is added to the solution.

-

Instrument Setup: The mass spectrometer is calibrated using a known standard. The ESI source parameters, such as capillary voltage, nebulizing gas flow rate, and drying gas temperature, are optimized for the analyte.

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: In the ESI source, a high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates from these droplets, leading to the formation of gas-phase ions of the analyte.

-

Mass Analysis: The ions are guided into the mass analyzer of the spectrometer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: The molecular weight is determined from the m/z value of the molecular ion peak. For this compound, a prominent peak is expected at an m/z corresponding to the protonated molecule [M+H]+, which would be approximately 254.261.

Visualization

The following diagram illustrates the logical relationship in the calculation of the molecular weight.

Caption: Molecular weight calculation workflow.

References

- 1. This compound [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 40371-50-4 [m.chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. quora.com [quora.com]

- 8. Hydrogen - Wikipedia [en.wikipedia.org]

- 9. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 12. fiveable.me [fiveable.me]

- 13. princeton.edu [princeton.edu]

- 14. Oxygen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid, a valuable chiral building block in the pharmaceutical industry. The document details various synthetic strategies, providing in-depth experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound, also known as (S)-4-(Benzyloxycarbonylamino)-2-hydroxybutanoic acid, is a key intermediate in the synthesis of various bioactive molecules, including aminoglycoside antibiotics. Its stereochemistry is crucial for its biological activity, making enantioselective synthesis a critical aspect of its production. This guide explores several effective pathways to obtain the desired (S)-enantiomer with high purity.

Synthetic Pathways Overview

Several synthetic strategies have been developed to produce this compound. The most prominent and efficient routes include:

-

Biocatalytic Synthesis via Yeast-Catalyzed Reduction: This pathway utilizes the stereoselective reduction of a 2-oxo precursor using baker's yeast, offering high enantioselectivity.

-

Chemoenzymatic Synthesis from L-Asparagine: This route involves a series of chemical transformations starting from the readily available chiral building block, L-asparagine.

-

Multi-step Synthesis from Malic Acid: This approach leverages the chirality of malic acid to construct the target molecule through a sequence of organic reactions.

This guide will focus on providing detailed protocols for the most established and reliable of these methods.

Biocatalytic Synthesis via Yeast-Catalyzed Stereoselective Reduction

This pathway is a highly effective method for obtaining the (S)-enantiomer with high optical purity. The key step involves the stereoselective reduction of a 2-oxobutanoate precursor using Saccharomyces species.

Overall Synthesis Workflow

Experimental Protocols

Step 1: Synthesis of Methyl-4-(benzyloxycarbonylamino)-2-oxobutanoate (Precursor)

A detailed protocol for the synthesis of the precursor, methyl-4-(benzyloxycarbonylamino)-2-oxobutanoate, is crucial for the success of the biocatalytic reduction. This can be achieved from N-Cbz-L-glutamic acid through a two-step process involving esterification followed by oxidation.

-

Materials: N-Cbz-L-glutamic acid, Thionyl chloride (SOCl₂), Methanol (MeOH), Oxalyl chloride ((COCl)₂), Dimethyl sulfoxide (DMSO), Triethylamine (Et₃N), Dichloromethane (DCM).

-

Procedure:

-

Esterification: N-Cbz-L-glutamic acid is esterified to its α-methyl ester by reacting with thionyl chloride in methanol.

-

Oxidation (Swern Oxidation): The resulting α-methyl ester is then oxidized to the corresponding 2-oxo compound using a Swern oxidation protocol with oxalyl chloride, DMSO, and triethylamine in dichloromethane at low temperatures (-78 °C).

-

Step 2: Yeast-Catalyzed Stereoselective Reduction

This key step establishes the desired (S)-stereochemistry at the C-2 position.[1]

-

Yeast Strain: Saccharomyces carlsbergensis ATCC 2345 or Saccharomyces sp. Edme have been found to be effective.[1]

-

Media and Conditions:

-

A suspension of baker's yeast in a sucrose solution is prepared.

-

The precursor, methyl-4-(benzyloxycarbonylamino)-2-oxobutanoate, is added to the fermenting yeast suspension.

-

The reaction is typically carried out at room temperature for 24-48 hours with stirring.

-

-

Work-up and Purification:

-

The reaction mixture is centrifuged to separate the yeast cells.

-

The supernatant is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

Step 3: Hydrolysis to the Final Product

The methyl ester is hydrolyzed to the corresponding carboxylic acid to yield the final product.

-

Materials: (S)-Methyl-4-(benzyloxycarbonylamino)-2-hydroxybutanoate, Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl).

-

Procedure:

-

The purified methyl ester from the previous step is dissolved in a mixture of methanol and water.

-

An aqueous solution of sodium hydroxide is added, and the mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

-

The reaction mixture is acidified with dilute hydrochloric acid to pH 2-3.

-

The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

-

Quantitative Data

| Step | Product | Yield | Enantiomeric Excess (ee) |

| Yeast-catalyzed reduction | (S)-Methyl-4-(benzyloxycarbonylamino)-2-hydroxybutanoate | 40-54%[1] | 88%[1] |

| Hydrolysis | This compound | High | >99% (after recrystallization) |

Synthesis from L-Asparagine

An alternative enantioselective route starts from the readily available amino acid L-asparagine. This pathway involves the transformation of the carboxamide group into a nitrile, followed by reduction and subsequent protection.

Overall Synthesis Workflow

Experimental Protocols

Step 1: N-Carbobenzoxy-L-asparagine

-

Materials: L-Asparagine, Sodium Carbonate (Na₂CO₃), Benzyl Chloroformate (Cbz-Cl), Water.

-

Procedure: L-asparagine is dissolved in an aqueous solution of sodium carbonate. The solution is cooled in an ice bath, and benzyl chloroformate is added slowly while maintaining the pH between 8 and 10. The reaction is stirred until completion, and the product is isolated by acidification.

Step 2: N-Carbobenzoxy-β-cyano-L-alanine

-

Materials: N-Carbobenzoxy-L-asparagine, Acetic Anhydride, Pyridine.

-

Procedure: N-Carbobenzoxy-L-asparagine is treated with acetic anhydride in pyridine to convert the carboxamide group into a nitrile group.

Step 3: (S)-4-Amino-2-hydroxybutyric acid

-

Materials: N-Carbobenzoxy-β-cyano-L-alanine, Platinum oxide (PtO₂), Ethanol, Water, Hydrochloric acid.

-

Procedure: The nitrile intermediate is reduced via catalytic hydrogenation using platinum oxide as a catalyst in a mixture of ethanol, water, and hydrochloric acid. This step simultaneously reduces the nitrile to an aminomethyl group and removes the Cbz protecting group. The resulting amino acid is then isolated.

Step 4: N-Cbz Protection

-

Materials: (S)-4-Amino-2-hydroxybutyric acid, Sodium Bicarbonate (NaHCO₃), Benzyl Chloroformate (Cbz-Cl), Tetrahydrofuran (THF), Water.

-

Procedure: The unprotected (S)-4-amino-2-hydroxybutyric acid is dissolved in a mixture of THF and water containing sodium bicarbonate. Benzyl chloroformate is added at 0 °C, and the reaction is stirred until completion. The final product is extracted with an organic solvent and purified by column chromatography.

Quantitative Data

Detailed yield information for each step of this specific pathway requires further optimization and reporting in peer-reviewed literature. However, similar transformations reported in patents suggest moderate to good yields for the individual steps.

Data Presentation

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₅ |

| Molecular Weight | 253.25 g/mol |

| Melting Point | 75-78 °C |

| Appearance | White Solid |

| Optical Rotation ([α]D) | +10° (c=1, chloroform) |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) δ | 7.39-7.29 (m, 5H), 5.50 (br t, 1H), 5.11 (s, 2H), 4.25 (dd, J=7.6, 4.4 Hz, 1H), 3.45-3.25 (m, 2H), 2.15-2.05 (m, 1H), 1.95-1.85 (m, 1H). |

| ¹³C NMR (CDCl₃, 101 MHz) δ | 176.8, 156.9, 136.2, 128.6, 128.2, 128.1, 69.8, 67.2, 40.8, 33.5. |

| **IR (KBr, cm⁻¹) ** | 3440, 3340, 2950, 1715, 1690, 1530, 1260, 1050. |

| Mass Spectrometry (ESI-MS) | m/z 254.1 [M+H]⁺, 276.1 [M+Na]⁺. |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Conclusion

This technical guide has outlined robust and enantioselective synthetic pathways for the preparation of this compound. The biocatalytic approach utilizing yeast-catalyzed reduction offers an efficient method to achieve high enantiomeric purity. The chemoenzymatic route starting from L-asparagine provides a viable alternative using a readily available chiral precursor. The provided experimental protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, facilitating the production of this important chiral building block.

References

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid, also known as (S)-4-(Benzyloxycarbonylamino)-2-hydroxybutanoic acid, is a chiral building block of significant interest in the pharmaceutical industry. Its structure incorporates a protected amine, a hydroxyl group, and a carboxylic acid, making it a versatile synthon for the creation of complex molecules. This technical guide provides a comprehensive review of the literature, focusing on its synthesis, physicochemical properties, and its critical role in the development of aminoglycoside antibiotics, particularly the semi-synthetic antibiotic amikacin.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 40371-50-4 | [1] |

| Molecular Formula | C₁₂H₁₅NO₅ | [1] |

| Molecular Weight | 253.25 g/mol | [1][2] |

| Melting Point | 75-78 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water and alcohol |

Synthesis of this compound

The synthesis of the title compound involves the protection of the amino group of (S)-4-amino-2-hydroxybutyric acid with a carbobenzyloxy (Cbz) group. While a specific detailed protocol for this exact molecule is not widely published, a general procedure for the N-Cbz protection of amino acids can be adapted.

General Experimental Protocol for N-Cbz Protection

This protocol is based on standard procedures for the Cbz protection of amino acids.

Materials:

-

(S)-4-amino-2-hydroxybutyric acid

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

-

Tetrahydrofuran (THF) or other suitable organic solvent

-

Water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (S)-4-amino-2-hydroxybutyric acid in a mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate (or sodium carbonate) to the solution to act as a base.

-

Slowly add benzyl chloroformate (Cbz-Cl) to the reaction mixture while stirring.

-

Allow the reaction to stir at 0 °C for several hours or overnight, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield pure this compound.

Role in Drug Development: Synthesis of Amikacin

The primary application of this compound in drug development is as a key intermediate in the synthesis of amikacin, a semi-synthetic aminoglycoside antibiotic. Amikacin is derived from kanamycin A and is effective against a broad spectrum of Gram-negative bacteria, including many strains resistant to other aminoglycosides. The addition of the (S)-4-amino-2-hydroxybutyryl group at the N-1 position of the 2-deoxystreptamine ring of kanamycin A sterically hinders the enzymatic modification that leads to bacterial resistance.[3]

The synthesis of amikacin involves the acylation of a protected kanamycin A derivative with an activated form of this compound, typically the N-hydroxysuccinimide (NHS) ester.

Experimental Workflow: Synthesis of Amikacin

The following workflow is based on procedures described in the patent literature.[4][5]

Detailed Experimental Protocol: Acylation of Protected Kanamycin A

The following protocol is a representative example based on patent literature.[5]

Materials:

-

3,6'-di-N-benzyloxycarbonyl-kanamycin A

-

This compound N-hydroxysuccinimide ester

-

Water

-

Methylene chloride or other suitable water-immiscible organic solvent

-

Acetic acid and Sodium hydroxide (for pH adjustment)

Procedure:

-

Suspend 3,6'-di-N-benzyloxycarbonyl-kanamycin A in deionized water.

-

Adjust the pH to approximately 6 with acetic acid to aid dissolution.

-

In a separate flask, dissolve the (S)-N-Cbz-4-amino-2-hydroxybutyric acid N-hydroxysuccinimide ester in methylene chloride.

-

Add the solution of the activated ester to the aqueous solution of the protected kanamycin A.

-

Stir the biphasic mixture vigorously at room temperature overnight. The pH should be maintained between 4.5 and 6.5.

-

After the reaction is complete, separate the organic phase.

-

The aqueous phase containing the acylated product is then carried forward to the deprotection step.

Biological Significance: The Butirosin Biosynthetic Pathway

(S)-4-amino-2-hydroxybutyric acid (AHBA) is a naturally occurring component of the aminoglycoside antibiotic butirosin, which is produced by Bacillus circulans. The biosynthetic pathway of AHBA provides insight into the natural importance of this moiety. The pathway begins with L-glutamate and involves a series of enzymatic transformations, including the use of an acyl carrier protein (ACP).[6][7]

This biosynthetic pathway highlights a fascinating example of "protective-group chemistry" in a natural system, where a γ-glutamyl group is used to protect an intermediate.[6]

Conclusion

This compound is a vital chiral intermediate, primarily utilized in its activated N-hydroxysuccinimide ester form for the semi-synthesis of the important aminoglycoside antibiotic, amikacin. Its synthesis is achieved through standard N-Cbz protection of the corresponding unprotected amino acid. The biological significance of the (S)-4-amino-2-hydroxybutyrate moiety is underscored by its presence in the naturally occurring antibiotic butirosin. A deeper understanding of the synthesis and application of this compound is crucial for researchers and professionals involved in the development of novel antibiotics and other therapeutic agents. Further research to develop more efficient and scalable synthetic routes to this valuable building block is of continued interest.

References

- 1. echemi.com [echemi.com]

- 2. This compound [cymitquimica.com]

- 3. Microbial Enzymatic Synthesis of Amikacin Analogs With Antibacterial Activity Against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0218292A1 - Novel process for the synthesis of amikacin - Google Patents [patents.google.com]

- 5. US5763587A - Process for the synthesis of amikacin - Google Patents [patents.google.com]

- 6. Biosynthesis of the unique amino acid side chain of butirosin: possible protective-group chemistry in an acyl carrier protein-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid solubility data

An In-depth Technical Guide on the Solubility of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid

This technical guide provides a comprehensive overview of the available solubility data for this compound, a key intermediate in the synthesis of various pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document summarizes existing qualitative data, outlines detailed experimental protocols for quantitative solubility determination, and presents a logical workflow for solubility assessment.

Introduction

This compound (Cbz-AHBA) is a protected amino acid derivative crucial for the synthesis of complex molecules, including certain antibiotics. Its solubility is a critical parameter for reaction condition optimization, purification, and formulation development. This guide addresses the current landscape of solubility information for this compound and provides methodologies for its empirical determination.

Solubility Data

Currently, there is limited quantitative solubility data for this compound in publicly available literature. The existing information is qualitative and at times conflicting, underscoring the need for empirical determination in specific solvent systems.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Chloroform | Slightly Soluble |

| DMSO | Slightly Soluble |

| Methanol | Slightly Soluble |

| Water | Soluble |

| Alcohol | Soluble |

Note: The conflicting reports on water and alcohol solubility (one source stating "soluble" and others implying limited solubility in polar organic solvents) highlight the necessity for experimental verification.

Factors Influencing Solubility

The solubility of N-Cbz protected amino acids like Cbz-AHBA is influenced by several factors:

-

The N-terminal Protecting Group: The carbobenzyloxy (Cbz) group is relatively nonpolar, which can enhance solubility in organic solvents compared to the unprotected amino acid.

-

The Amino Acid Side Chain: The hydroxybutyric acid moiety contains both a hydroxyl and a carboxylic acid group, which can participate in hydrogen bonding, affecting solubility in protic solvents.

-

Solvent System: The polarity, hydrogen bonding capacity, and dielectric constant of the solvent are key determinants of solubility.

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.

Experimental Protocols for Solubility Determination

Given the absence of precise quantitative data, researchers will need to determine the solubility of this compound experimentally. The following are detailed protocols for two standard methods.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[1][2]

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for analysis

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial or flask. The excess solid should be clearly visible.

-

Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the mixture to stand undisturbed for a period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant.

-

Immediately filter the sample to remove any undissolved solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

Nuclear Magnetic Resonance (NMR) Method

NMR spectroscopy offers a rapid and accurate alternative for determining solubility without the need for phase separation.[3][4][5]

Objective: To quantitatively determine the solubility of this compound in a deuterated solvent.

Materials:

-

This compound (solid)

-

Deuterated solvent of interest (e.g., DMSO-d6, Methanol-d4)

-

NMR spectrometer

-

NMR tubes

-

Internal standard (optional, for quantification)

Procedure:

-

Prepare a saturated solution by adding an excess of this compound to the deuterated solvent in a vial.

-

Agitate the mixture to ensure saturation.

-

Transfer an aliquot of the saturated solution, including some of the excess solid, to an NMR tube. The presence of the solid does not interfere with the signals of the dissolved compound.

-

Acquire a quantitative ¹H NMR spectrum of the sample.

-

The concentration of the solute can be determined by integrating a well-resolved signal of the compound and comparing it to the integral of a known concentration of an internal standard or by using the PULCON (Pulse Length based Concentration determination) method.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound.

References

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid. This molecule is of significant interest in the synthesis of various pharmaceutical compounds, including aminoglycoside antibiotics.

Core Spectroscopic and Physical Data

This compound, also known as (S)-4-[(Benzyloxycarbonyl)amino]-2-hydroxybutanoic acid, is a white solid with the following properties:

| Property | Value | Reference |

| CAS Number | 40371-50-4 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₅ | [1][2] |

| Molecular Weight | 253.25 g/mol | [2] |

| Melting Point | 75-78 °C | [1] |

Spectroscopic Data Summary

Detailed spectroscopic data for this compound is not widely available in public databases. The following tables are based on typical values for similar N-Cbz protected amino acids and available data for related compounds.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.35 | m | C₆H₅- |

| ~5.10 | s | -CH₂-Ph |

| ~4.20 | t | H-2 |

| ~3.25 | q | H-4 |

| ~2.00 | m | H-3 |

Predicted data based on general knowledge of N-Cbz protected amino acids. Actual experimental data may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C-1 (COOH) |

| ~157 | C=O (Cbz) |

| ~136 | C (aromatic, quaternary) |

| ~128.5 | CH (aromatic) |

| ~128.0 | CH (aromatic) |

| ~70 | C-2 |

| ~67 | -CH₂-Ph |

| ~40 | C-4 |

| ~35 | C-3 |

Predicted data based on general knowledge of N-Cbz protected amino acids. Actual experimental data may vary.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 3400-2500 (broad) | O-H stretch (carboxylic acid) |

| ~3300 | N-H stretch (amide) |

| ~3030 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (carboxylic acid) |

| ~1690 | C=O stretch (amide, Cbz) |

| ~1530 | N-H bend (amide) |

| ~1250 | C-O stretch (carboxylic acid/Cbz) |

Predicted data based on general knowledge of N-Cbz protected amino acids. Actual experimental data may vary.

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Assignment |

| 254.0923 | [M+H]⁺ |

| 276.0742 | [M+Na]⁺ |

Predicted data for the exact mass. The observed fragmentation pattern may vary depending on the ionization technique.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis involves the protection of the amino group of (S)-4-amino-2-hydroxybutyric acid using benzyl chloroformate.

Synthesis of this compound

This protocol is adapted from the synthesis of related N-benzyloxycarbonyl-amino acids.

Materials:

-

(S)-4-amino-2-hydroxybutyric acid

-

Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane

-

Water

-

Ethyl acetate

-

Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (S)-4-amino-2-hydroxybutyric acid in an aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath.

-

Add a solution of benzyl chloroformate in dioxane dropwise with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Wash the reaction mixture with ethyl acetate to remove unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a low pH with dilute hydrochloric acid.

-

Extract the product into ethyl acetate.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or column chromatography.

Spectroscopic Analysis Protocol

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over a standard range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive or negative ion mode.

-

Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: General workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid, a valuable chiral building block in the development of various pharmaceutical compounds. The synthesis is approached via a three-step chemo-biocatalytic route, commencing with the preparation of a key precursor, methyl 4-(benzyloxycarbonylamino)-2-oxobutanoate. This intermediate subsequently undergoes a stereoselective reduction of the ketone functionality to the desired (S)-alcohol, facilitated by a yeast-based biocatalyst. The final step involves the selective hydrolysis of the methyl ester to yield the target carboxylic acid. This protocol offers a practical and enantioselective pathway to the desired product.

Introduction

This compound is a protected amino acid derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a chiral β-amino-α-hydroxy acid backbone, is found in a variety of biologically active molecules. The carbobenzyloxy (Cbz) protecting group on the amine allows for selective manipulations at other functional sites, making it a versatile intermediate for peptide synthesis and the construction of complex molecular architectures. This protocol details a reliable method for its preparation, emphasizing stereochemical control.

Synthesis Pathway Overview

The synthesis of this compound is accomplished through the following three key steps:

-

Synthesis of Methyl 4-(benzyloxycarbonylamino)-2-oxobutanoate (Precursor): This step involves the preparation of the α-keto ester precursor. A plausible synthetic route starts from N-Cbz-L-aspartic acid.

-

Biocatalytic Stereoselective Reduction: The prochiral ketone of the precursor is stereoselectively reduced to the corresponding (S)-alcohol using a whole-cell biocatalyst, such as Saccharomyces carlsbergensis. This enzymatic step is crucial for establishing the desired stereochemistry at the C2 position.

-

Hydrolysis of Methyl Ester: The final step is the saponification of the methyl ester to the carboxylic acid, yielding the target product. Care must be taken to employ conditions that do not compromise the Cbz protecting group or the chiral center.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(benzyloxycarbonylamino)-2-oxobutanoate

This protocol outlines a potential route from N-benzyloxycarbonyl-L-aspartic acid 4-methyl ester.

Materials:

-

N-benzyloxycarbonyl-L-aspartic acid 4-methyl ester

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acid Chloride Formation: To a solution of N-benzyloxycarbonyl-L-aspartic acid 4-methyl ester (1.0 eq) in anhydrous DCM at 0 °C, add thionyl chloride (1.2 eq) dropwise. Add a catalytic amount of pyridine. Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete as monitored by TLC.

-

Oxidation to α-keto ester (Swern or Parikh-Doering Oxidation): This is a generalized procedure and requires optimization. In a separate flask, prepare the oxidant. For a Parikh-Doering oxidation, add sulfur trioxide pyridine complex (3.0 eq) to a solution of anhydrous DMSO (5.0 eq) and triethylamine (5.0 eq) in anhydrous DCM at 0 °C.

-

To the activated acid chloride solution from step 1, cooled to -78 °C, add the prepared oxidant solution dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain methyl 4-(benzyloxycarbonylamino)-2-oxobutanoate.

Table 1: Reagent Quantities for Precursor Synthesis (Example Scale)

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| N-Cbz-L-aspartic acid 4-methyl ester[1] | 281.26 | 10 | 2.81 g |

| Thionyl chloride | 118.97 | 12 | 0.88 mL |

| Pyridine | 79.10 | catalytic | ~0.05 mL |

| Sulfur trioxide pyridine complex | 159.16 | 30 | 4.77 g |

| Dimethyl sulfoxide | 78.13 | 50 | 3.56 mL |

| Triethylamine | 101.19 | 50 | 6.96 mL |

| Dichloromethane (anhydrous) | - | - | sufficient volume |

Step 2: Biocatalytic Stereoselective Reduction

This protocol utilizes Saccharomyces carlsbergensis for the stereoselective reduction of the keto-ester.[2]

Materials:

-

Methyl 4-(benzyloxycarbonylamino)-2-oxobutanoate

-

Saccharomyces carlsbergensis (e.g., ATCC 2345)

-

Sabouraud broth medium

-

Glucose

-

Ethanol, absolute

-

Ethyl acetate

-

Celite®

Procedure:

-

Yeast Culture Preparation: Inoculate several 500 mL Erlenmeyer flasks, each containing 100 mL of Sabouraud broth medium, with freshly obtained cells of Saccharomyces carlsbergensis. Incubate at 25 °C in a rotary shaker (150 rpm) until a constant cell density is reached.[2]

-

Substrate Addition: Dissolve methyl 4-(benzyloxycarbonylamino)-2-oxobutanoate (e.g., 50 mg per flask) in a minimal amount of absolute ethanol (e.g., 5 mL) and add it to each flask containing the yeast culture.[2]

-

Reduction Reaction: Continue the incubation under the same conditions for 48-72 hours. Monitor the progress of the reduction by TLC or HPLC.

-

Work-up: After the reaction is complete, pool the contents of the flasks and filter through a pad of Celite® to remove the yeast cells. Wash the cell cake with water and ethyl acetate.

-

Extraction: Extract the filtrate with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield methyl (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyrate. The enantiomeric excess (e.e.) should be determined by chiral HPLC analysis.

Table 2: Biocatalytic Reduction Parameters

| Parameter | Value |

| Biocatalyst | Saccharomyces carlsbergensis |

| Medium | Sabouraud broth |

| Temperature | 25 °C |

| Agitation | 150 rpm |

| Substrate Concentration | ~0.5 g/L |

| Reaction Time | 48-72 hours |

| Expected Product | Methyl (S)-N-Cbz-4-amino-2-hydroxybutyrate |

| Expected e.e. | >95% (requires optimization) |

Step 3: Hydrolysis of Methyl Ester

This protocol describes the saponification of the methyl ester to the final product.

Materials:

-

Methyl (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyrate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Saponification: Dissolve the methyl ester (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v). Cool the solution to 0 °C.

-

Add a 1 M aqueous solution of LiOH (1.5 eq) dropwise.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

-

Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound.

-

Purification: The product can be further purified by recrystallization if necessary.

Table 3: Hydrolysis Reagent Quantities (Example Scale)

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |

| Methyl (S)-N-Cbz-4-amino-2-hydroxybutyrate | 267.28 | 5 | 1.34 g |

| Lithium hydroxide monohydrate | 41.96 | 7.5 | 0.31 g |

| THF/Water (3:1) | - | - | 20 mL |

| 1 M HCl | - | - | As needed |

Data Presentation

Table 4: Summary of Physicochemical Properties

| Compound | Molecular Formula[3] | Molecular Weight ( g/mol )[3] | Appearance[4] |

| This compound | C₁₂H₁₅NO₅ | 253.25 | White solid |

Logical Relationships and Workflows

Figure 2: Detailed experimental workflow for each synthetic step.

References

- 1. N-Benzyloxycarbonyl-L-aspartic acid 4-methyl ester | C13H15NO6 | CID 273302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

Application Notes and Protocols for the Use of (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide structures is a powerful strategy in medicinal chemistry and drug development. These modifications can significantly enhance the therapeutic properties of peptides, including increased metabolic stability, improved receptor affinity and selectivity, and novel biological activities. (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid, a derivative of γ-amino-β-hydroxybutyric acid (GABOB), is a valuable building block for the synthesis of peptide analogs with unique conformational constraints and hydrogen bonding capabilities. Its structural similarity to statine, a key component of the potent aspartic protease inhibitor pepstatin, makes it particularly interesting for the development of novel protease inhibitors.[1][2] Peptides containing statine and its analogs are known to target proteases such as cathepsin D and HIV-1 protease.[1][3]

This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptides using Solid-Phase Peptide Synthesis (SPPS).

Data Presentation

| Amino Acid Derivative | Coupling Reagent | Coupling Time (h) | Coupling Yield (%) | Final Peptide Purity (%) | Reference |

| Fmoc-Statine-OH | HBTU/HOBt/DIEA | 4 | ~95 | >90 | Adapted from[2] |

| Fmoc-Statine(OTBS)-OH | HBTU/HOBt/DIEA | 2 | >98 | >95 | Adapted from[2] |

| Boc-Statine-OH | DCC/HOBt | 6 | ~90 | >85 | Adapted from[2] |

Note: TBS (tert-butyldimethylsilyl) is a protecting group for the hydroxyl function. The use of O-protection on the hydroxyl group of statine has been shown to improve coupling efficiency and final purity of the peptide.[2]

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu strategy for SPPS.[4]

Protocol 1: Solid-Phase Peptide Synthesis with Unprotected Hydroxyl Group

This protocol outlines the incorporation of this compound without protection of the secondary alcohol. This approach is simpler but may require longer coupling times or double coupling to achieve satisfactory yields.

1. Resin Swelling: a. Place the desired amount of Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

2. Fmoc Deprotection: a. Drain the DMF from the swollen resin. b. Add a 20% solution of piperidine in DMF to the resin. c. Agitate the mixture for 3 minutes, then drain. d. Repeat the piperidine treatment for 10 minutes. e. Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (2 times), and then DMF (2 times).

3. Coupling of this compound: a. In a separate vial, dissolve this compound (3 equivalents) and a coupling reagent such as HATU (2.9 equivalents) in DMF. b. Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture at room temperature for 4-12 hours. A longer coupling time is recommended due to the potential for steric hindrance and side reactions involving the unprotected hydroxyl group. e. Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating incomplete reaction), a second coupling may be necessary.

4. Capping (Optional): a. If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes. b. Wash the resin with DMF (3 times).

5. Peptide Chain Elongation: a. Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Deprotection: a. After synthesis is complete, wash the peptide-resin with DCM and dry under vacuum. b. Prepare a cleavage cocktail. For a standard peptide, a mixture of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) is commonly used. c. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). d. Agitate the mixture at room temperature for 2-4 hours. e. Filter the resin and collect the TFA solution. f. Precipitate the peptide by adding the TFA solution to cold diethyl ether. g. Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum.

7. Purification: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Synthesis with O-Protected this compound

This protocol involves the use of a protecting group for the hydroxyl function, such as tert-butyldimethylsilyl (TBS), which can improve coupling efficiency.

1. Protection of the Hydroxyl Group (Preparation of the Building Block): a. Dissolve this compound in a suitable solvent (e.g., DMF). b. Add imidazole (2.5 equivalents) followed by tert-butyldimethylsilyl chloride (TBS-Cl) (1.5 equivalents). c. Stir the reaction at room temperature until completion (monitor by TLC). d. Purify the resulting O-TBS-protected amino acid.

2. SPPS Protocol: a. Follow the steps outlined in Protocol 1 for resin swelling, Fmoc deprotection, and subsequent amino acid couplings. b. For the coupling of the O-TBS protected amino acid (step 3 in Protocol 1), a standard coupling time of 2 hours is often sufficient. c. The TBS protecting group is labile to the final TFA cleavage cocktail and will be removed simultaneously with other side-chain protecting groups and cleavage from the resin.

Visualizations

Caption: Workflow for incorporating this compound in SPPS.

Caption: Mechanism of protease inhibition by a peptide containing a statine analog.

References

- 1. Inhibition of cathepsin D by tripeptides containing statine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Statine-based peptidomimetic compounds as inhibitors for SARS-CoV-2 main protease (SARS-CoV‑2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence [digitalcommons.kennesaw.edu]

Application Notes and Protocols: (S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Carbobenzyloxy-4-amino-2-hydroxybutyric acid, also known as (S)-(+)-Z-4-Amino-2-hydroxybutyric acid, is a valuable chiral building block in medicinal chemistry and drug development. Its defined stereochemistry and versatile functional groups—a carboxylic acid, a hydroxyl group, and a protected amine—make it an essential precursor for the synthesis of complex molecules with specific biological activities. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this chiral intermediate, with a focus on its role in the development of novel antibiotics and as a scaffold for GABA analogues.

Physicochemical Properties

| Property | Value |

| CAS Number | 40371-50-4 |

| Molecular Formula | C₁₂H₁₅NO₅ |

| Molecular Weight | 253.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 75-78 °C |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol |

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in drug development. Below is a representative biocatalytic approach to obtain the chiral precursor, (S)-4-amino-2-hydroxybutanoic acid, which is then protected.

Biocatalytic Synthesis of (S)-4-amino-2-hydroxybutanoic acid

A highly efficient method for synthesizing the unprotected chiral core involves a one-pot cyclic cascade reaction combining an aldol reaction and a stereoselective transamination.[1]

Experimental Protocol:

-

Reaction Setup: In a temperature-controlled bioreactor, prepare a solution containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Enzyme Addition: Add a class II pyruvate aldolase and an (S)-selective transaminase to the reaction vessel.

-

Substrate Addition: Introduce formaldehyde (as the acceptor) and L-alanine (as the amine donor) into the mixture. Pyruvate is used in catalytic amounts and is recycled during the cascade.

-

Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitoring: Monitor the progress of the reaction by analyzing aliquots using HPLC or LC-MS to determine the concentration of the product, (S)-4-amino-2-hydroxybutanoic acid.

-

Work-up and Purification: Upon completion, terminate the reaction by denaturing the enzymes (e.g., by heat treatment or pH shift). Remove the denatured proteins by centrifugation or filtration. The supernatant containing the product can be purified using ion-exchange chromatography.

Quantitative Data:

| Parameter | Result |

| Yield | >95% |

| Enantiomeric Excess (ee) | >99% |

N-Carbobenzyloxy (Cbz) Protection

The resulting (S)-4-amino-2-hydroxybutanoic acid is then protected with a Cbz group to yield the title compound.

Experimental Protocol:

-

Dissolution: Dissolve (S)-4-amino-2-hydroxybutanoic acid in an aqueous solution of a suitable base, such as sodium hydroxide, at a controlled temperature (e.g., 0-5 °C).

-

Reagent Addition: While maintaining the pH between 9 and 10, slowly add benzyl chloroformate (Cbz-Cl) portion-wise.

-

Reaction: Allow the reaction to stir vigorously at low temperature for several hours until completion, as monitored by TLC.

-

Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Applications in Drug Development

Synthesis of Next-Generation Aminoglycoside Antibiotics

A critical application of this compound is in the semisynthesis of advanced aminoglycoside antibiotics designed to overcome bacterial resistance. The (S)-4-amino-2-hydroxybutyryl (AHB) side chain, when attached to the 1-amino group of aminoglycosides like kanamycin or sisomicin, can sterically hinder the action of aminoglycoside-modifying enzymes, a primary mechanism of bacterial resistance.[2] A notable example is Plazomicin, a next-generation aminoglycoside derived from sisomicin.[3][4]

Protocol for Coupling to an Aminoglycoside Scaffold (e.g., protected Sisomicin):

-

Activation of the Carboxylic Acid: Activate the carboxylic acid of this compound using standard peptide coupling reagents. For example, dissolve the chiral building block in a suitable aprotic solvent (e.g., DMF) and add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU in the presence of an activator such as N-hydroxysuccinimide (NHS) or HOBt.

-

Coupling Reaction: Add the activated ester to a solution of the protected aminoglycoside scaffold (with a free primary amine at the desired position) in an appropriate solvent.

-

Reaction Conditions: Stir the reaction mixture at room temperature until the coupling is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: Filter the reaction mixture to remove any precipitated by-products (e.g., DCU if DCC is used). The filtrate is then subjected to an appropriate work-up, which may involve extraction and washing. Purification is typically achieved by column chromatography.

-

Deprotection: The Cbz protecting group can be removed by catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) to yield the final modified aminoglycoside.

Workflow for the Synthesis of Plazomicin:

Caption: Synthesis of Plazomicin.

Incorporation into Peptides as a Non-standard Amino Acid

The unique hydroxybutyric acid moiety can be incorporated into peptides to introduce conformational constraints or new interaction points. This is achieved using solid-phase peptide synthesis (SPPS).

Protocol for Solid-Phase Peptide Synthesis (SPPS):

This protocol outlines a single coupling cycle using the Fmoc/tBu strategy.

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide) and swell it in DMF.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Coupling of (S)-N-Cbz-4-amino-2-hydroxybutyric acid:

-

Pre-activate (S)-N-Cbz-4-amino-2-hydroxybutyric acid (as the Fmoc-protected analogue for SPPS) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).

-

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and by-products.

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., TFA/H₂O/TIPS) to cleave the peptide from the resin and remove the side-chain protecting groups. The Cbz group on the incorporated residue will also be cleaved under these conditions.

-

Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase HPLC.

Caption: Overview of GABAergic signaling at the synapse.

Conclusion